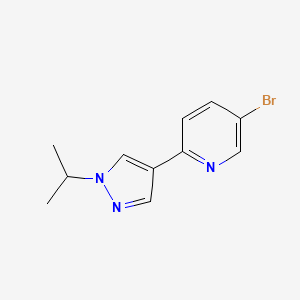

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12BrN3 |

|---|---|

Molecular Weight |

266.14 g/mol |

IUPAC Name |

5-bromo-2-(1-propan-2-ylpyrazol-4-yl)pyridine |

InChI |

InChI=1S/C11H12BrN3/c1-8(2)15-7-9(5-14-15)11-4-3-10(12)6-13-11/h3-8H,1-2H3 |

InChI Key |

UYAKZALQNLABPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C=N1)C2=NC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 1-isopropyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K₂CO₃) in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly due to its biological activities such as:

- Antimicrobial Properties : Studies indicate that 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research has demonstrated that derivatives of this compound can inhibit the growth of cancer cell lines, such as A549 (lung cancer) and MDA-MB-231 (breast cancer), by inducing apoptosis and inhibiting specific kinases involved in cell proliferation .

Materials Science

This compound is also explored for its applications in materials science:

- Photosensitization : The compound has been identified as an efficient photosensitizer with a high quantum yield, making it suitable for applications in photodynamic therapy .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

Case Study 1: Antitumor Activity

A series of derivatives were synthesized and evaluated for anticancer activities against multiple cell lines. The most potent compounds demonstrated significant growth inhibition and apoptosis induction in vitro.

Case Study 2: Molecular Docking Studies

Molecular modeling studies provided insights into the binding affinities of pyrazole compounds with target proteins. These studies suggest that structural modifications could enhance biological activity, indicating a pathway for future drug development .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a broader class of brominated pyridine-pyrazole hybrids. Key structural analogues include:

Physicochemical Properties

- Solubility : The isopropyl group in 5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine reduces water solubility compared to analogues with methyl groups (e.g., 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine) .

- Thermal Stability: Bromine’s electron-withdrawing effect increases thermal stability relative to non-halogenated analogues like 2-(1-isopropyl-1H-pyrazol-4-yl)pyridine .

Challenges and Limitations

Biological Activity

5-Bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound with a unique structure that combines a brominated pyridine ring and an isopropyl-substituted pyrazole moiety. This structural arrangement is significant for its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.

The molecular formula of this compound is C_{12}H_{14}BrN_{3}, with a molecular weight of 266.14 g/mol. The presence of the bromine atom at the 5-position of the pyridine ring enhances its reactivity and biological activity compared to other compounds lacking such substituents.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Activity :

- In vitro studies have shown that derivatives of pyrazole, including this compound, demonstrate significant antimicrobial properties. For instance, compounds similar to this structure have been reported to have minimum inhibitory concentration (MIC) values in the range of 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial effects .

- The compound was also evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential in treating infections associated with biofilms .

-

Anticancer Activity :

- The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, related pyrazole derivatives exhibited IC50 values ranging from 3.79 µM to 42.30 µM against MCF7, SF-268, and NCI-H460 cell lines .

- The presence of the isopropyl group contributes to its anticancer properties, as modifications in the pyrazole ring can lead to enhanced activity against specific cancer types .

-

Mechanisms of Action :

- The mechanisms through which these compounds exert their biological effects include inhibition of specific enzymes and pathways involved in cell proliferation and survival. For instance, some derivatives have been noted for their ability to inhibit Aurora-A kinase and CDK2, which are critical targets in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine | Nitro group instead of isopropyl | Different electronic properties due to nitro group |

| 2-(1H-Pyrazol-4-yl)pyridine | Lacks bromine but has similar rings | No halogen substituent affects reactivity |

| 1-Isopropyl-1H-pyrazole | Contains only pyrazole ring | Absence of pyridine limits application scope |

The combination of bromine and the isopropyl group enhances both chemical reactivity and potential biological activity compared to structurally similar compounds.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives, including those structurally related to this compound:

- Study on Antimicrobial Properties : A recent investigation assessed various pyrazole derivatives for antimicrobial efficacy, highlighting that compounds with similar structures exhibited potent activities against resistant strains of bacteria .

- Cancer Cell Line Testing : In a study involving multiple cancer cell lines, derivatives were screened for cytotoxicity, revealing that modifications in the pyrazole moiety significantly impacted their effectiveness against specific cancer types .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-2-(1-isopropyl-1H-pyrazol-4-yl)pyridine?

- Methodology : A common approach involves coupling reactions between halogenated pyridine derivatives and substituted pyrazoles. For example, bromopyridine intermediates (e.g., 5-bromo-2-pyridineboronic acid) can undergo Suzuki-Miyaura cross-coupling with 1-isopropyl-1H-pyrazole-4-boronic esters under palladium catalysis. Alternatively, nucleophilic substitution using sodium nitrite and ammonium chloride in DMF has been employed for analogous bromopyridine-tetrazole systems . Post-synthesis, purification via silica gel chromatography (e.g., ethyl acetate/petroleum ether gradient) and crystallization (e.g., slow evaporation of petroleum ether/ethyl acetate mixtures) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Determines molecular conformation and intermolecular interactions. Orthorhombic systems with parameters like Å, Å, and Å are typical for brominated pyridine derivatives .

- NMR : H and C NMR identify substituent positions (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, isopropyl methyl groups at δ 1.2–1.5 ppm).

- HPLC/GC : Validates purity (>95% by area normalization), critical for reproducibility in biological assays .

Advanced Research Questions

Q. How can discrepancies in crystallographic data between synthesis batches be resolved?

- Methodology : Use SHELXL for refinement, particularly for handling twinning or high thermal motion. For example, anisotropic displacement parameters for bromine atoms may require constraints to avoid overfitting. Validate data completeness (>99% within θmax = 29.5°) and check for systematic errors (e.g., absorption corrections for μ = 4.61 mm using Mo Kα radiation) . If bond lengths (e.g., Br–C = 1.885(3) Å) deviate from expected values, re-examine reaction conditions for potential stereochemical impurities .

Q. What strategies mitigate steric hindrance during functionalization of the pyrazole ring?

- Methodology : Computational modeling (DFT or MD simulations) predicts steric effects of the isopropyl group on reactivity. Experimentally, employ bulky ligands (e.g., XPhos) in cross-coupling reactions to stabilize transition states. For electrophilic substitutions, use low-temperature conditions (−78°C) to slow reaction kinetics and favor regioselectivity .

Q. How does the isopropyl substituent influence the compound’s supramolecular packing?

- Methodology : Analyze crystal packing via Mercury software. The isopropyl group often induces CH–π interactions between pyridine rings (distance ~3.5 Å) and weak hydrogen bonds (e.g., C–H···N contacts). Compare with methyl-substituted analogs (e.g., 5-bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine) to quantify packing efficiency differences using lattice energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.